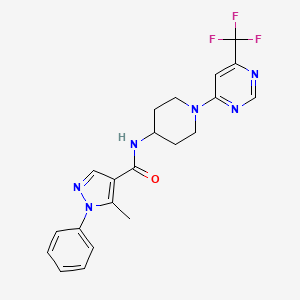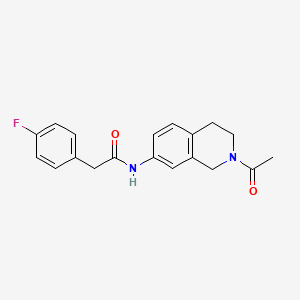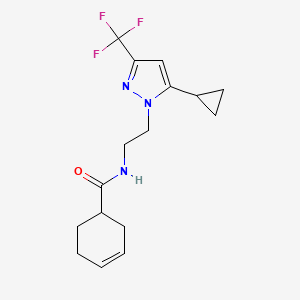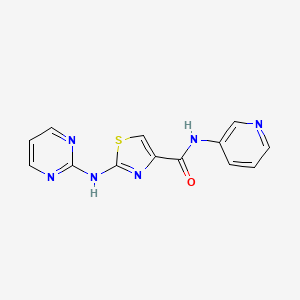![molecular formula C26H22N4O3 B2875063 Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-50-6](/img/structure/B2875063.png)
Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to exhibit a variety of biological activities and are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves several steps, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The structure of the synthesized compounds is confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . This core is substituted with various functional groups, including a benzyl group, a methyl group, and a phenoxyphenyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to a class of heterocyclic compounds that have been a subject of extensive study due to their potential in various scientific research applications. These compounds are synthesized through the condensation of certain pyrimidines with aldehydes, leading to new heterocyclic systems. For instance, the condensation of 5-(2-hydroxyphenyl)-6, 7-dihydro-1, 2, 4-triazolo[l, 5-a]pyrimidines with aldehydes yields derivatives of a new heterocyclic system, as demonstrated by Desenko et al. (1996) in their study on the synthesis and structure of related compounds (Desenko et al., 1996). The structural elucidation of these compounds, including the 9-methyl-2,3-diphenyl derivative, was established through x-ray diffraction analysis, showcasing the complexity and versatility of these heterocyclic compounds in scientific research.
Tuberculostatic Activity
In the realm of medicinal chemistry, derivatives of triazolopyrimidines, such as the mentioned compound, have been synthesized and evaluated for their biological activities. One notable application is in the development of antituberculous agents. Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent by conducting three-component condensations involving various aromatic or hetaromatic aldehydes. The compounds obtained were evaluated for tuberculostatic activity, providing valuable insights into structure-activity relationships and highlighting the potential of these compounds in the treatment of tuberculosis (Titova et al., 2019).
Biological and Antimicrobial Activity
The exploration of the biological activities of triazolopyrimidines extends beyond tuberculostatic effects. Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and evaluated them for antimicrobial activity and antioxidant activity. This study underscores the versatility of these compounds and their potential utility in developing new antimicrobial agents, contributing to the broader scientific understanding of heterocyclic compounds in biological contexts (Gilava et al., 2020).
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidines, including “Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, represent a promising class of compounds for further investigation due to their diverse biological activities. Future research could focus on elucidating their mechanisms of action, optimizing their synthesis, and evaluating their potential as therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have sufficient bioavailability to exert its effects
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, due to its interaction with CDK2 . This can lead to cell cycle arrest and potentially induce apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Propriétés
IUPAC Name |
benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-18-23(25(31)32-16-19-9-4-2-5-10-19)24(30-26(29-18)27-17-28-30)20-11-8-14-22(15-20)33-21-12-6-3-7-13-21/h2-15,17,24H,16H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAHMYBNPCTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)

![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
